

# Spectroscopic Profile of Diisobutyl Hydrogen Phosphate: A Technical Guide

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## Compound of Interest

Compound Name: *Diisobutyl hydrogen phosphate*

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **diisobutyl hydrogen phosphate**. Due to a scarcity of direct experimental data for this specific compound, this document leverages predicted spectroscopic values and data from analogous compounds, primarily dibutyl phosphate, to offer a detailed analysis. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. This guide aims to serve as a valuable resource for researchers in the fields of analytical chemistry, materials science, and drug development by providing a foundational understanding of the spectroscopic characteristics of **diisobutyl hydrogen phosphate**.

## Introduction

**Diisobutyl hydrogen phosphate** is an organophosphorus compound with the chemical formula  $C_8H_{19}O_4P$ . As a dialkyl phosphate, it shares structural similarities with compounds used in various industrial applications, including as surfactants, extractants, and additives. A thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in research and industrial settings. This guide presents a compilation of predicted and analogous spectroscopic data to facilitate these endeavors.

## Spectroscopic Data

The following sections detail the predicted and analogous spectroscopic data for **diisobutyl hydrogen phosphate**. It is critical to note that the NMR and IR data are largely based on predictions and analogies with similar structures, such as dibutyl phosphate, due to the limited availability of direct experimental spectra for **diisobutyl hydrogen phosphate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **diisobutyl hydrogen phosphate**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR are particularly informative.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **Diisobutyl Hydrogen Phosphate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	P-OH
~3.7-3.9	Doublet of doublets	4H	P-O-CH <sub>2</sub>
~1.9-2.1	Multiplet	2H	CH(CH <sub>3</sub> ) <sub>2</sub>
~0.9-1.0	Doublet	12H	CH(CH <sub>3</sub> ) <sub>2</sub>

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds like dibutyl phosphate.[\[1\]](#)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Diisobutyl Hydrogen Phosphate**

Chemical Shift (ppm)	Assignment
~72-74	CH <sub>2</sub> -O-P
~28-30	CH(CH <sub>3</sub> ) <sub>2</sub>
~18-20	CH(CH <sub>3</sub> ) <sub>2</sub>

Note: Predicted values are based on computational models and data from analogous compounds.

Table 3: Predicted  $^{31}\text{P}$  NMR Spectroscopic Data for **Diisobutyl Hydrogen Phosphate**

Chemical Shift (ppm)	Multiplicity
-0-2	Singlet (proton-decoupled) or Multiplet (proton-coupled)

Note: The chemical shift of dialkyl phosphates is typically observed in this region, referenced to 85%  $\text{H}_3\text{PO}_4$ .[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for **Diisobutyl Hydrogen Phosphate**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2960-2870	Strong	C-H stretching (alkyl)
2500-2700	Broad, Medium	O-H stretching (P-OH)
1200-1250	Strong	P=O stretching
1000-1050	Strong	P-O-C stretching
900-950	Medium	P-OH bending

Note: These are characteristic absorption ranges for dialkyl phosphates.[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 5: Predicted Mass Spectrometry Data for **Diisobutyl Hydrogen Phosphate**

Ion	m/z
[M+H] <sup>+</sup>	211.1094
[M+Na] <sup>+</sup>	233.0913
[M-H] <sup>-</sup>	209.0951

Note: These values are predicted based on the molecular formula C<sub>8</sub>H<sub>19</sub>O<sub>4</sub>P.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and spectrometer used.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **diisobutyl hydrogen phosphate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O).
- <sup>1</sup>H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time will be required.
- <sup>31</sup>P NMR: Use a broadband probe tuned to the <sup>31</sup>P frequency. The spectrum is typically acquired with proton decoupling. The chemical shifts are referenced to an external standard of 85% H<sub>3</sub>PO<sub>4</sub>.<sup>[2]</sup>

### IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

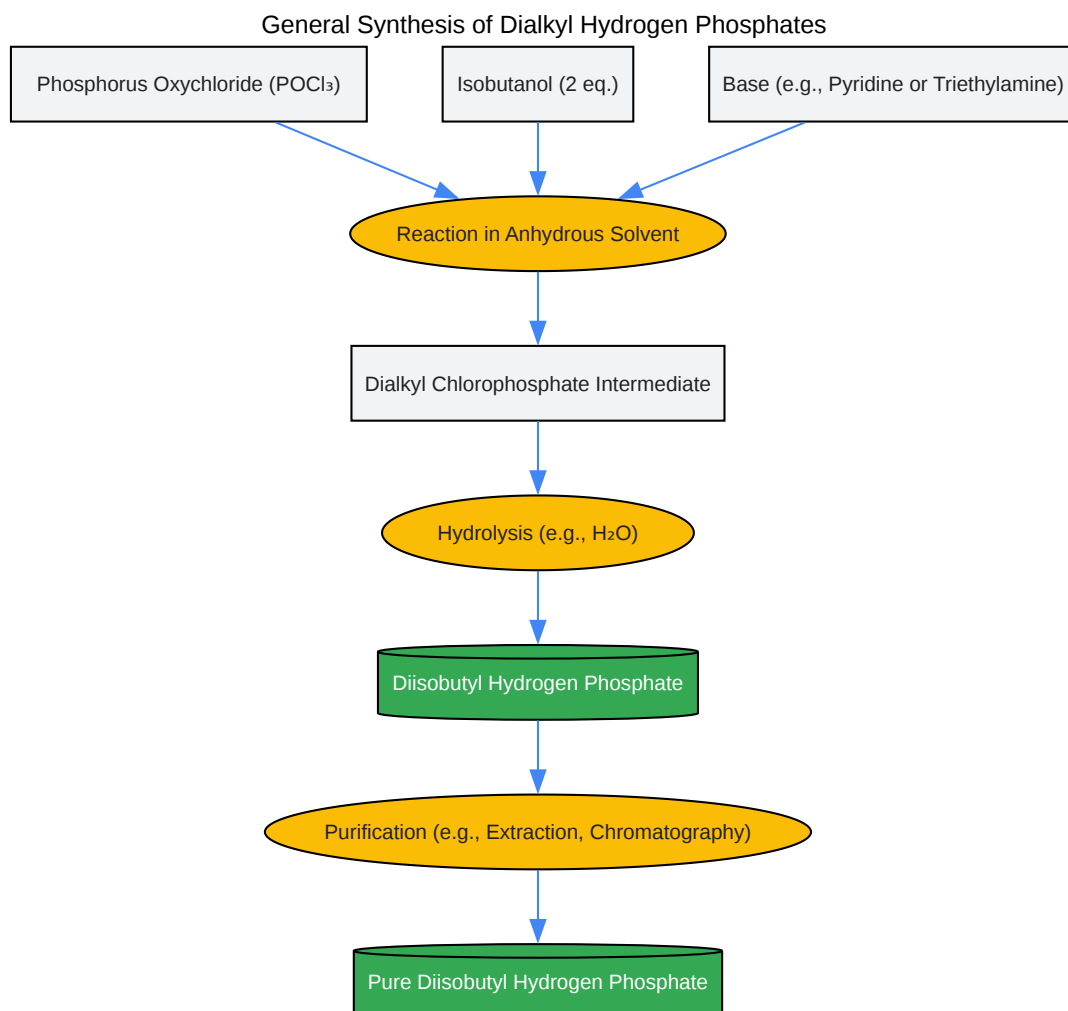
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, spectra are collected over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

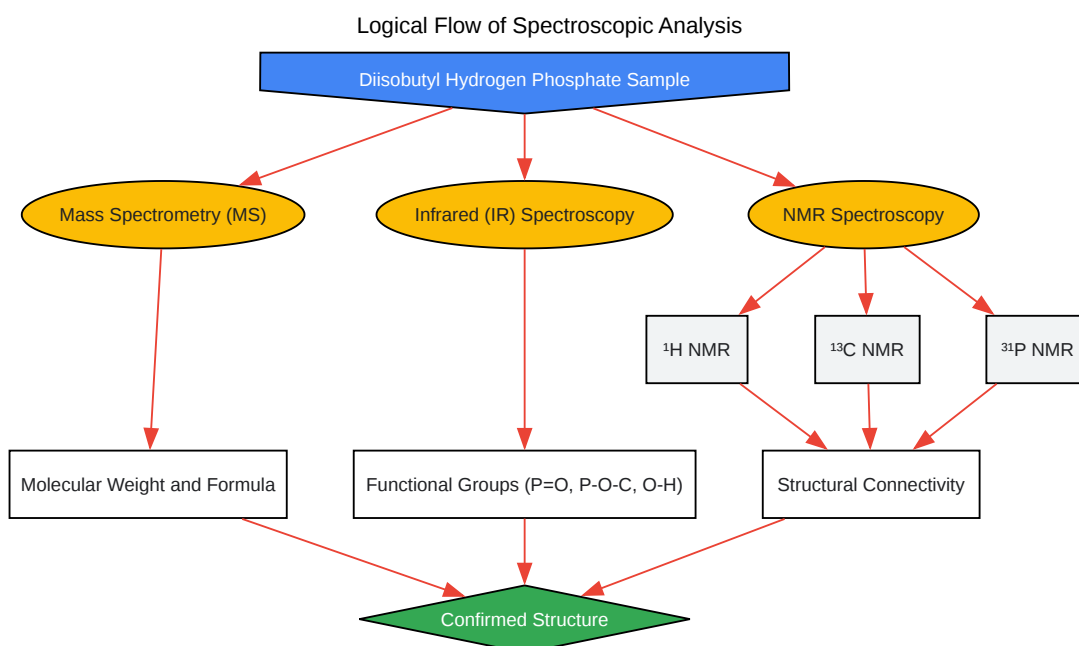
## Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI). Acquire spectra in both positive and negative ion modes to observe different adducts.

## Synthesis Workflow and Spectroscopic Analysis Logic

The following diagrams illustrate a general synthesis workflow for dialkyl hydrogen phosphates and the logical flow of spectroscopic analysis.





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## References

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